ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Anticancer Topoisomerase II inhibitor Scaffold optimization

This unsubstituted thiazolo[3,2-a]pyrimidine-6-carboxylate core (CAS 32278-52-7) is the essential, non-negotiable building block for medicinal chemistry programs targeting PKCK2 and Topoisomerase II. Unlike the methyl ester (CAS 71793-51-6) or hydrochloride salt (CAS 56524-75-5), this precise scaffold preserves the synthetic versatility and biological fidelity required for focused kinase library synthesis and high-throughput screening. Substitution with any pre-functionalized analog compromises control over downstream reactivity, target potency, and selectivity—making this specific compound irreplaceable for reproducible, structure-activity relationship (SAR)-driven research.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 32278-52-7
Cat. No. B1593720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS32278-52-7
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N(C1=O)C=CS2
InChIInChI=1S/C9H8N2O3S/c1-2-14-8(13)6-5-10-9-11(7(6)12)3-4-15-9/h3-5H,2H2,1H3
InChIKeySEEBZSXGWQRHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 32278-52-7): Core Scaffold and Physicochemical Profile for Research Procurement


Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 32278-52-7) is the unsubstituted core scaffold of the thiazolo[3,2-a]pyrimidin-5-one class, a bioisosteric analog of purines [1]. This heterocyclic building block possesses a molecular formula of C9H8N2O3S and a molecular weight of 224.24 g/mol, featuring a synthetically versatile ethyl ester at the 6-position [2]. Its structure provides a foundational template for the development of diverse derivatives with reported activities across anticancer, antimicrobial, and anti-inflammatory research domains [1].

Why Simple Analogs Cannot Replace Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: The Case for a Defined Scaffold


The procurement of this specific compound over other thiazolopyrimidines or heterocyclic building blocks is justified by the need for a precise, unsubstituted core scaffold. Close structural analogs, such as the methyl ester (CAS 71793-51-6) or the hydrochloride salt (CAS 56524-75-5), introduce different physicochemical properties (e.g., molecular weight, solubility) that can alter downstream reactivity and purification . More importantly, the biological and pharmacological properties of the thiazolo[3,2-a]pyrimidine class are exquisitely sensitive to substitution patterns. As detailed in Section 3, substitutions at the 2-, 3-, 6-, and 7- positions of this core dramatically alter target potency and selectivity [1]. Therefore, replacing this specific unsubstituted core with an analog or a pre-functionalized derivative compromises the ability to control synthetic and biological outcomes, making it an unsuitable generic substitution for targeted research and development [1].

Quantitative Evidence Guide for Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A Comparative Analysis of Core Scaffold Value


Comparative Scaffold Potency in Anticancer Research: Topoisomerase II Inhibition

While direct data for the unsubstituted ethyl ester is unavailable, this core scaffold is the basis for potent anticancer agents. One analog, a 7-methyl-3-oxo derivative (Compound 4c), demonstrated significant Topoisomerase II inhibitory activity with an IC50 of 0.23 ± 0.01 µM. This activity was 1.4-fold more potent than the clinical agent Etoposide (IC50 ~0.32 µM) and 3.6-fold more potent than Doxorubicin (IC50 ~0.83 µM) in the same enzyme assay [1]. This class-level evidence underscores that the thiazolo[3,2-a]pyrimidine core is a privileged scaffold capable of delivering potent enzyme inhibition.

Anticancer Topoisomerase II inhibitor Scaffold optimization

Kinase Inhibitor Development: Structural Determinants of PKCK2 Inhibition Potency

The ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate scaffold has been used to create selective protein kinase CK2 (PKCK2) inhibitors. An analog, compound 24, which incorporates a benzylidene group at the 2-position and a 7-methyl group, exhibited an IC50 of 0.56 μM against PKCK2 [1]. This was 2.2-fold more potent than the known PKCK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB), which had an IC50 of 1.24 μM in the same assay [1]. This demonstrates how targeted functionalization of this specific core can yield significant improvements in target potency compared to established chemical probes.

Kinase inhibitor PKCK2 Cancer

Antimicrobial Scaffold Value: Comparative Activity of Functionalized Analogs

The core scaffold has been used to generate compounds with promising antimicrobial activity. In a class-level study, a series of fused thiazolo[3,2-a]pyrimidine derivatives were evaluated. Compound 7e demonstrated an MIC of 9.375 μg/mL against Escherichia coli, which was comparable to the standard drug Penicillin in the same assay [1]. This suggests that the thiazolo[3,2-a]pyrimidine core, while not directly active in its unsubstituted form, provides a productive template for generating antimicrobial leads.

Antimicrobial Antibacterial Drug discovery

High-Impact Application Scenarios for Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate


Building Targeted Kinase Inhibitor Libraries

This compound is ideally suited for the synthesis of focused libraries targeting protein kinases, especially PKCK2. As demonstrated by analog compound 24, simple chemical transformations of this core can yield potent inhibitors with selectivity over a panel of 31 human kinases [1]. Its utility in this domain is validated by its use in high-throughput screening campaigns to identify novel kinase inhibitor scaffolds [1].

Developing Next-Generation Topoisomerase II Inhibitors

The thiazolo[3,2-a]pyrimidine core is a validated scaffold for Topoisomerase II inhibitors. Derivatives of this compound, such as compound 4c, have demonstrated superior potency to the clinical drugs Etoposide and Doxorubicin in enzyme assays and have shown the ability to disrupt the cell cycle and induce apoptosis in cancer cells [2]. This makes the core a strategic asset for medicinal chemistry programs focused on overcoming resistance or improving the safety profile of this important class of anticancer agents.

Design of Antimicrobial Agents Against Gram-Negative Pathogens

The core scaffold has proven its value in the development of new antibacterial agents. As shown with analog 7e, functionalized derivatives of this scaffold can achieve in vitro potency comparable to Penicillin against E. coli [3]. This supports its procurement for programs aimed at discovering novel antibiotics to combat Gram-negative pathogens, where its unique structure may offer an alternative mechanism of action to circumvent existing resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.